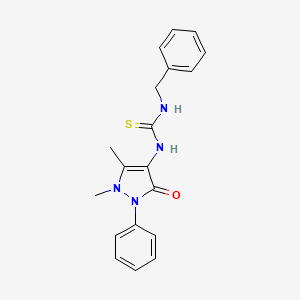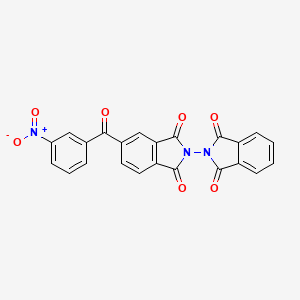
N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Descripción general
Descripción
N-benzyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea , also known as 4-AAPT , is a synthesized compound. It is formed by reacting 4-aminoantipyrine and benzoylisothiocyanate in equimolar ratio. The compound’s structure includes a carbamothioyl group attached to a benzamide moiety. The presence of functional groups such as the carbonyl and thiourea makes it intriguing for further investigation .
Synthesis Analysis
The targeted compound, 4-AAPT , is synthesized by heating 4-aminoantipyrine and benzoylisothiocyanate in acetone. The reaction yields an orange solution. The synthesis pathway is depicted in Scheme 1 :
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and related compounds have been extensively used in the synthesis of various heterocyclic compounds. For instance, enaminonitriles derived from this compound have been used to synthesize a range of pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Structural Analysis and Molecular Interactions
The structural characterization and molecular interaction studies of antipyrine derivatives, including compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been conducted. These studies involve X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the intermolecular interactions within these compounds (Saeed et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Several studies have been conducted on the antimicrobial and anti-inflammatory properties of compounds derived from this compound. For example, some derivatives have shown significant anti-inflammatory activity, indicating their potential use in pharmaceutical applications (Sunder & Maleraju, 2013). Additionally, Schiff bases containing this compound have demonstrated moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Anticancer Activity
Compounds synthesized using this compound have been explored for their anticancer properties. For instance, some derivatives have shown promising results against human tumor breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2014).
Synthesis of Diverse Organic Compounds
The versatility of this compound in organic synthesis is highlighted by its use in the preparation of a wide array of organic compounds, such as pyrazolines, pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, showcasing its role in generating structurally diverse libraries of compounds (Farag et al., 2004)
Mecanismo De Acción
Propiedades
IUPAC Name |
1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-17(21-19(25)20-13-15-9-5-3-6-10-15)18(24)23(22(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZAMRHSZUOWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
![N-(3-chlorophenyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3464333.png)
![methyl [10-(N,N-diethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3464348.png)
![N,N'-[(3-nitrophenyl)methylene]di(2-furamide)](/img/structure/B3464353.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464358.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3464362.png)
![ethyl 4-[({[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3464365.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464369.png)
![4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)
